N-(4-fluorophenyl)-2-{3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorophenyl)-2-{3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide involves multiple steps, including the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene to produce N-(4H-1,2,4-Triazol-4-yl)acetamide, which can be further reacted with various aromatic aldehydes. This process highlights the complexity and precision required in synthesizing such molecules (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to the specified acetamide has been characterized using 1H NMR and IR spectroscopic studies. These techniques are pivotal for confirming the identity of synthesized compounds, ensuring their purity, and understanding their molecular framework, as demonstrated in the synthesis and characterization of various heterocyclic libraries (Pandya & Joshi, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds involve interactions with different reagents and conditions. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to enhance its anticancer effects showcases the potential of structural modifications to impact biological activity and reduce toxicity (Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in the application and effectiveness of chemical compounds. The crystalline forms of related compounds, such as 2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide, are significant for their improved absorption and application in treating diseases like asthma and chronic obstructive pulmonary disease (Norman, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and interactions with biological targets, are essential for understanding the potential applications of these compounds. The exploration of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide derivatives as antihypertensive agents illustrates the importance of chemical properties in developing new therapeutic agents (Watanuki et al., 2012).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(E)-1,2,4-triazol-4-yliminomethyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c20-15-5-7-16(8-6-15)24-19(27)11-25-10-14(9-23-26-12-21-22-13-26)17-3-1-2-4-18(17)25/h1-10,12-13H,11H2,(H,24,27)/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGSRDNZNGJPTL-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C=NN4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)/C=N/N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-{3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-indol-1-yl}acetamide |
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